

Fmoc-L-3-Cyanophenylalanine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-L-3-Cyanophenylalanine*

Cat. No.: *B557911*

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This technical guide provides an in-depth overview of the chemical properties, structure, and applications of **Fmoc-L-3-Cyanophenylalanine**, a key building block for researchers, scientists, and drug development professionals. This document outlines its utility in solid-phase peptide synthesis (SPPS) and its potential in designing novel therapeutics.

Core Chemical Properties and Structure

Fmoc-L-3-Cyanophenylalanine is a derivative of the amino acid phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a cyano group at the meta position of the phenyl ring.^{[1][2]} This unique structure provides enhanced reactivity and stability, making it a valuable tool in medicinal chemistry and peptide science.^[1]

The Fmoc group allows for controlled, stepwise addition of the amino acid during solid-phase peptide synthesis, while the cyano group can influence the peptide's conformation, stability, and biological activity.^[3] It also serves as a versatile chemical handle for further modifications.

Physicochemical Data

Property	Value	Reference(s)
Molecular Formula	C ₂₅ H ₂₀ N ₂ O ₄	[1][4]
Molecular Weight	412.44 g/mol	[4]
CAS Number	205526-36-9	[4]
Appearance	White powder	[1]
Melting Point	111-113 °C (for D-isomer)	[2]
Purity	≥97% (Chiral HPLC), ≥98.0% (HPLC)	[5][6]
Storage Temperature	2-8°C	[5]

Structural Information

Identifier	Value	Reference(s)
Canonical SMILES	<chem>C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=C4)C(=O)O</chem>	[4]
InChI	1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1	[4]
InChIKey	CVLOUTPKZUJTG-VQHCPKHFHSA-N	[4]

Experimental Protocols

The primary application of **Fmoc-L-3-Cyanophenylalanine** is in Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for the key steps in this process.

Fmoc Deprotection

This procedure removes the Fmoc protecting group from the N-terminus of the growing peptide chain on the solid support.

- Reagents:
 - 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- Procedure:
 - Wash the peptide-resin with DMF (3-5 times).
 - Add the 20% piperidine solution to the resin.
 - Agitate the mixture at room temperature for 5-20 minutes. For complex sequences, a second treatment may be necessary.[\[7\]](#)
 - Drain the piperidine solution.
 - Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[\[8\]](#)
 - Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).[\[8\]](#)

Coupling of Fmoc-L-3-Cyanophenylalanine

This protocol describes the activation and coupling of **Fmoc-L-3-Cyanophenylalanine** to the deprotected peptide-resin. HBTU is a commonly used and effective coupling reagent.[\[7\]](#)[\[9\]](#)

- Reagents:
 - **Fmoc-L-3-Cyanophenylalanine**
 - HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
 - HOBt (1-Hydroxybenzotriazole) - optional, to suppress racemization[\[10\]](#)[\[11\]](#)

- N,N-Diisopropylethylamine (DIPEA)
- DMF (peptide synthesis grade)
- Procedure:
 - Pre-activation: In a separate vessel, dissolve **Fmoc-L-3-Cyanophenylalanine** (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF.^[7] If using, add HOBt (3-5 equivalents).
 - Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.^[7]^[10]
 - Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended.^[7]
 - Monitoring: Monitor the reaction's completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.^[12]
 - Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).^[12]

Cleavage and Global Deprotection

This final step cleaves the synthesized peptide from the resin and removes any side-chain protecting groups.

- Reagents:
 - Trifluoroacetic acid (TFA)
 - Triisopropylsilane (TIS) - as a scavenger
 - Water
- Procedure:

- Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry under vacuum.
- Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.

Applications in Research and Drug Development

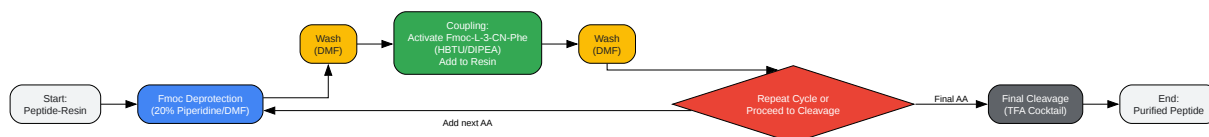
The incorporation of 3-cyanophenylalanine into peptides offers several advantages for drug discovery and chemical biology.

- **Enzyme Inhibition:** The cyano group can be chemically converted to an amidine group, creating an arginine analog. Peptides containing these analogs are often potent enzyme inhibitors, a key strategy in drug design.[\[13\]](#)
- **Modulation of Biological Activity:** The unique electronic and steric properties of the cyano group can alter a peptide's conformation and its binding affinity to biological targets like receptors or enzymes.[\[3\]](#)
- **Bioconjugation:** The cyano group can serve as a chemical handle for attaching other molecules, such as fluorescent probes or drug payloads.[\[1\]](#)
- **Neuropharmacology:** Phenylalanine analogs are utilized in neuropharmacological studies to investigate neurotransmitter systems and develop potential treatments for neurological disorders.[\[1\]](#)[\[2\]](#)

While specific signaling pathways modulated by peptides containing **Fmoc-L-3-Cyanophenylalanine** are application-dependent and a subject of ongoing research, its utility as a tool to create structurally and functionally diverse peptides is well-established.

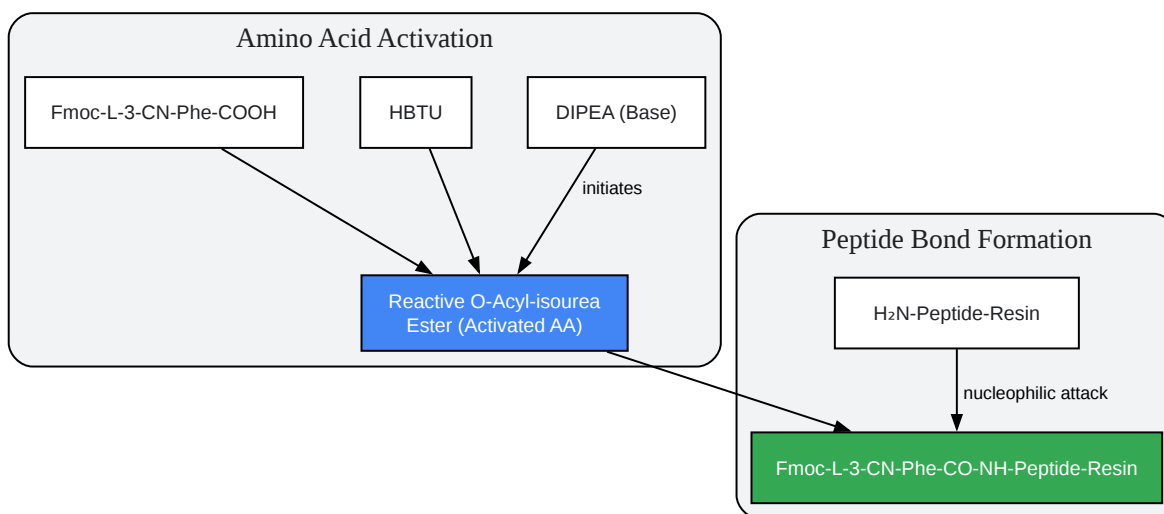
Visualized Workflow

The following diagrams illustrate the key processes in utilizing **Fmoc-L-3-Cyanophenylalanine**.



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Caption: SPPS Cycle for **Fmoc-L-3-Cyanophenylalanine** Incorporation.



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Caption: HBTU-mediated coupling mechanism.

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